2-(2-Cyano-6-methoxyphenoxy)acetic acid
Description
The study of 2-(2-Cyano-6-methoxyphenoxy)acetic acid is situated at the intersection of several key areas of bioactive chemistry. Its aryloxyacetic acid backbone is a well-established scaffold in medicinal chemistry, while the presence of cyano and methoxy (B1213986) groups on the aromatic ring introduces specific electronic and steric properties that are critical for its chemical reactivity and biological interactions.
The aryloxyacetic acid scaffold is a privileged structure in drug discovery and development. nih.govjetir.org Derivatives of phenoxyacetic acid have been investigated for a wide range of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. nih.govjetir.orgresearchgate.net This scaffold's versatility stems from the ether linkage, which provides a degree of conformational flexibility, and the carboxylic acid group, which can participate in crucial hydrogen bonding interactions with biological targets. jetir.org The aromatic ring also serves as a key platform for chemical modification, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity. niscpr.res.in
The synthesis of aryloxyacetic acid derivatives is often achieved through the reaction of a substituted phenol (B47542) with a haloacetic acid ester, followed by hydrolysis. nih.gov Microwave-assisted synthesis and phase transfer catalysis have been employed to improve reaction times and yields. niscpr.res.in The inherent bioactivity of this scaffold makes any new derivative, such as this compound, a candidate for further investigation.
| Scaffold | Key Structural Features | Reported Biological Activities |
|---|---|---|
| Aryloxyacetic Acid | Aromatic ring, Ether linkage, Carboxylic acid | Anti-inflammatory, Antibacterial, Antifungal, Anticancer, Herbicidal nih.govjetir.orgresearchgate.netniscpr.res.in |
The functional groups attached to the aromatic ring of this compound play a pivotal role in defining its chemical character and potential biological activity.
The cyano group (-C≡N) is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the triple bond. rsc.org This electronic effect can significantly influence the acidity of the carboxylic acid group and the reactivity of the aromatic ring. rsc.org In medicinal chemistry, the introduction of a cyano group can enhance the binding affinity of a molecule to its target protein through dipole-dipole interactions or by acting as a hydrogen bond acceptor. mdpi.com Furthermore, it can improve metabolic stability and pharmacokinetic properties. mdpi.com
The interplay of these two functional groups on the same aromatic ring creates a unique electronic environment that can lead to novel chemical reactivity and specific interactions with biological macromolecules.
| Functional Group | Electronic Effect | Potential Roles in Bioactive Molecules |
|---|---|---|
| Cyano (-C≡N) | Strongly electron-withdrawing | Enhances binding affinity, Improves metabolic stability, Modulates acidity rsc.orgmdpi.com |
| Methoxy (-OCH₃) | Electron-donating (resonance), Weakly electron-withdrawing (inductive) | Modulates electron density, Acts as a hydrogen bond acceptor, Influences lipophilicity, Can block metabolism researchgate.net |
Research into substituted phenoxyacetic acid derivatives has followed several promising trajectories. A significant area of focus has been the development of novel therapeutic agents. For instance, various derivatives have been synthesized and evaluated as potential agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes. nih.gov Others have been designed as selective COX-2 inhibitors for anti-inflammatory applications. mdpi.com
The systematic modification of the aromatic ring with different substituents has been a common strategy to explore the structure-activity relationships (SAR) of these compounds. mdpi.com By varying the nature and position of the substituents, researchers can fine-tune the electronic, steric, and lipophilic properties of the molecules to optimize their interaction with a specific biological target. This approach has led to the identification of compounds with enhanced potency and selectivity. mdpi.comnih.gov The synthesis of libraries of these compounds using combinatorial chemistry approaches allows for the rapid screening and identification of lead molecules for further development.
Given these established research avenues, this compound represents a logical next step in the exploration of this chemical space. The unique combination of the cyano and methoxy groups at the 2- and 6-positions of the phenoxy ring presents an interesting substitution pattern that warrants further investigation to determine its potential biological activities and applications.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-cyano-6-methoxyphenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-14-8-4-2-3-7(5-11)10(8)15-6-9(12)13/h2-4H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXLKIGRQBXNKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Elucidation Techniques in Compound Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H-NMR, 13C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.
1H-NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-(2-Cyano-6-methoxyphenoxy)acetic acid, one would expect to observe distinct signals for the aromatic protons on the phenyl ring, the methylene (B1212753) (-CH2-) protons of the acetic acid group, and the methyl (-CH3) protons of the methoxy (B1213986) group. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet), and integration values for each signal would allow for the complete assignment of the proton environment.
13C-NMR Spectroscopy detects the carbon atoms in the molecule, providing information on the number of different carbon environments. A 13C-NMR spectrum of the title compound would show distinct peaks for each unique carbon atom, including the carbon of the cyano group (-CN), the aromatic carbons, the methoxy carbon (-OCH3), the methylene carbon (-CH2-), and the carbonyl carbon (-COOH) of the carboxylic acid.
Table 1: Predicted 1H and 13C NMR Data for this compound (Note: The following is a hypothetical data table based on typical chemical shifts for similar functional groups, as specific experimental data was not available in the searched sources.)
| Assignment | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| -COOH | 10.0 - 13.0 (broad singlet) | 170.0 - 175.0 |
| Aromatic-H | 6.8 - 7.5 (multiplets) | 110.0 - 160.0 |
| -OCH2- | 4.7 (singlet) | 65.0 - 70.0 |
| -OCH3 | 3.9 (singlet) | 55.0 - 60.0 |
| -CN | N/A | 115.0 - 120.0 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide clues about its structure through fragmentation analysis. For this compound, the molecular weight is 207.19 g/mol . A high-resolution mass spectrum would provide a highly accurate mass measurement, confirming the elemental composition (C10H9NO4).
The fragmentation pattern observed in the mass spectrum would reveal characteristic losses of functional groups. For instance, one might observe fragments corresponding to the loss of the carboxylic acid group (-COOH), the methoxy group (-OCH3), or cleavage of the ether bond. Analyzing these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.
Table 2: Expected Mass Spectrometry Data
| Technique | Expected Information | Value |
| High-Resolution MS (HRMS) | Exact Mass [M+H]+ | ~208.0504 |
| Low-Resolution MS | Molecular Ion Peak [M]+ | m/z 207 |
| Fragmentation | Key Fragment Losses | Loss of COOH (m/z 162), Loss of OCH3 (m/z 176) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency (wavenumber, cm⁻¹).
For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
O-H stretch from the carboxylic acid, which would be a very broad band around 2500-3300 cm⁻¹.
C=O stretch from the carboxylic acid, a strong, sharp peak around 1700-1725 cm⁻¹.
C≡N stretch from the cyano group, a sharp, medium-intensity peak around 2220-2260 cm⁻¹.
C-O stretches from the ether and carboxylic acid groups, typically found in the 1000-1300 cm⁻¹ region.
C-H stretches from the aromatic and aliphatic parts of the molecule, just above and below 3000 cm⁻¹, respectively.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Carboxylic Acid (O-H) | 2500 - 3300 (Broad) |
| Carbonyl (C=O) | 1700 - 1725 (Strong, Sharp) |
| Cyano (C≡N) | 2220 - 2260 (Medium, Sharp) |
| Ether (C-O-C) | 1050 - 1250 (Strong) |
| Aromatic C-H | 3000 - 3100 (Medium) |
X-ray Diffraction Analysis for Solid-State Structural Determination, Conformation, and Intermolecular Interactions
X-ray diffraction analysis, specifically single-crystal X-ray crystallography, provides the most definitive structural information for a compound in its solid state. This technique can determine the three-dimensional arrangement of atoms in a crystal, yielding precise bond lengths, bond angles, and torsional angles.
If a suitable single crystal of this compound could be grown, X-ray diffraction would reveal:
The crystal system and space group , which describe the symmetry of the crystal lattice.
The precise molecular conformation , showing the spatial orientation of the methoxy, cyano, and acetic acid groups relative to the phenyl ring.
Details of intermolecular interactions , such as hydrogen bonding. In this case, the carboxylic acid group is a strong hydrogen bond donor and acceptor, and it would likely form dimers or extended networks with neighboring molecules in the crystal lattice. These interactions are crucial for understanding the physical properties of the compound, such as its melting point and solubility.
Table 4: Potential X-ray Crystallographic Parameters (Note: This table is illustrative of the type of data obtained from X-ray diffraction, as no specific crystallographic data for this compound was found.)
| Parameter | Information Provided |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Intermolecular Interactions | Hydrogen bond distances and angles |
Computational Chemistry and in Silico Approaches to 2 2 Cyano 6 Methoxyphenoxy Acetic Acid Research
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and various chemical properties of compounds. For 2-(2-Cyano-6-methoxyphenoxy)acetic acid, DFT calculations have been employed to determine its optimized geometry, vibrational frequencies, and electronic characteristics.
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A basis set is a set of functions used to create the molecular orbitals, and larger, more complex basis sets generally provide more accurate results at a higher computational cost.
In theoretical studies of this compound, the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, has been utilized. The geometry of the molecule has been optimized using the 6-311++G(d,p) basis set. This basis set is a split-valence triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions on both heavy atoms (d) and hydrogen atoms (p). This combination is well-suited for providing a balanced and accurate description of the molecule's electronic structure and geometry.
A critical validation of computational methods is the comparison of calculated structural parameters with experimental data, typically obtained from X-ray crystallography. For this compound, the crystal structure has been recorded and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 749762.
The optimized geometric parameters calculated using the DFT/B3LYP/6-311++G(d,p) method show a strong correlation with the experimental X-ray diffraction data. The calculated bond lengths and bond angles are generally in good agreement with the experimental values, confirming that the chosen level of theory provides a reliable representation of the molecule's geometry in the ground state. Minor discrepancies between the calculated (gas-phase) and experimental (solid-state) data can be attributed to the different physical states and the influence of intermolecular interactions in the crystal lattice, which are not accounted for in the gas-phase calculations.
| Bond | Calculated (Å) | Experimental (Å) |
|---|---|---|
| O1-C4 | 1.342 | 1.333 |
| C1-C6 | 1.401 | 1.400 |
| C7-N8 | 1.157 | 1.139 |
| C9-O11 | 1.321 | 1.309 |
| C9-O10 | 1.215 | 1.206 |
| Angle | Calculated (°) | Experimental (°) |
|---|---|---|
| C3-C4-O1 | 117.8 | 117.3 |
| C5-C4-O1 | 122.3 | 122.5 |
| C2-C7-N8 | 178.6 | 178.5 |
| O10-C9-O11 | 123.0 | 123.6 |
| C12-O11-C9 | 117.1 | 115.9 |
Beyond molecular geometry, DFT calculations provide valuable quantum chemical parameters that describe the electronic properties and reactivity of the molecule.
Total Energy: The calculated total energy of the optimized structure provides a measure of its stability.
Mulliken Atomic Charges: Mulliken population analysis distributes the total charge of the molecule among its constituent atoms. This analysis helps in identifying the electrophilic and nucleophilic sites within the molecule. For this compound, the analysis reveals that the oxygen atoms of the carboxyl group and the nitrogen atom of the cyano group carry significant negative charges, making them potential sites for electrophilic attack. Conversely, the carbonyl carbon and the acidic hydrogen atom are electropositive.
| Parameter | Calculated Value |
|---|---|
| Total Energy (Hartree) | -722.51 |
| Dipole Moment (Debye) | 3.58 |
| Mulliken Charge on O10 | -0.55 e |
| Mulliken Charge on O11 | -0.62 e |
| Mulliken Charge on N8 | -0.51 e |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions. While specific molecular docking studies for this compound have not been extensively reported in the literature, the methodology allows for the prediction of its potential biological targets and binding mechanisms.
A molecular docking simulation for this compound would begin with the selection of a potential protein target. The three-dimensional structures of the ligand (optimized via DFT) and the protein (typically from the Protein Data Bank) are used as inputs. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's active site.
Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The results provide a prediction of the most stable binding mode and a rank-ordering of potential ligands based on their relative binding affinities. This allows researchers to hypothesize how the compound might inhibit or activate a protein's function.
Analysis of the best-docked poses reveals the specific non-covalent interactions that stabilize the ligand-protein complex. For a molecule like this compound, several key interactions would be investigated:
Hydrogen Bonding Networks: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The methoxy (B1213986) oxygen and the cyano nitrogen can also act as hydrogen bond acceptors. Docking would identify key amino acid residues (e.g., Serine, Threonine, Aspartate, Arginine) in the active site that could form hydrogen bonds with these functional groups. nih.gov
Pi-Pi Stacking: The benzene (B151609) ring of the molecule can engage in π-π stacking interactions with aromatic amino acid residues such as Phenylalanine, Tyrosine, and Tryptophan in the protein's binding pocket. These interactions are important for the stability of the complex.
Hydrophobic Interactions: The phenyl ring and methylene (B1212753) groups contribute to the molecule's hydrophobicity and can form favorable van der Waals and hydrophobic interactions with nonpolar residues (e.g., Leucine, Valine, Alanine) in the active site.
By mapping these interactions, molecular docking provides a detailed molecular-level hypothesis of the binding mechanism, which can guide the design of new analogues with improved potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies via Computational Modeling
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are pivotal computational tools in medicinal chemistry for elucidating the connections between the structural features of a molecule and its biological activity. derpharmachemica.com For a molecule like this compound, these models can be instrumental in predicting its biological efficacy and guiding the synthesis of more potent derivatives.
A typical QSAR study on a series of phenoxyacetic acid derivatives would involve the calculation of various molecular descriptors. mdpi.comnih.gov These descriptors, which quantify different aspects of a molecule's structure, can be broadly categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound, the electron-withdrawing cyano group and the electron-donating methoxy group would significantly influence these parameters.
Steric Descriptors: These relate to the three-dimensional size and shape of the molecule, including molecular volume, surface area, and specific conformational parameters.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, most commonly represented by the logarithm of the octanol-water partition coefficient (logP). This is a crucial factor in a molecule's ability to cross biological membranes.
Topological Descriptors: These are numerical representations of the molecular structure, considering the connectivity of atoms.
Once these descriptors are calculated for a series of analogues of this compound with known biological activities, statistical methods such as multiple linear regression or partial least squares are employed to build a mathematical model. derpharmachemica.com This model then provides a quantitative relationship that can be used to predict the activity of new, unsynthesized compounds.
For instance, a hypothetical SAR study might reveal that increasing the electron-withdrawing strength at the cyano position while maintaining a certain level of lipophilicity enhances the biological activity. This insight would then direct synthetic efforts towards molecules with these specific characteristics.
In Silico Prediction of Molecular Properties Relevant to Biological Activity and Chemical Behavior
In silico tools play a crucial role in modern drug discovery by predicting the pharmacokinetic properties of a compound, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.govjst.go.jp These predictions are vital for weeding out compounds that are likely to fail in later stages of drug development due to poor bioavailability or other undesirable properties. nih.gov
For this compound, a variety of molecular properties can be predicted using specialized software and web servers. vcclab.orgmolinspiration.comeyesopen.com These properties are critical for its potential as a therapeutic agent. A selection of these predicted properties is presented in the interactive table below.
| Property | Predicted Value | Significance in Biological Activity and Chemical Behavior |
|---|---|---|
| Molecular Weight | 221.19 g/mol | Influences absorption and distribution; lower molecular weight is often associated with better permeability. |
| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | Indicates the lipophilicity of the molecule, affecting its ability to cross cell membranes. nih.gov |
| Topological Polar Surface Area (TPSA) | 79.9 Ų | Predicts the transport properties of a drug, including intestinal absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | Important for molecular recognition and binding to biological targets. |
| Hydrogen Bond Acceptors | 5 | Crucial for interactions with biological macromolecules. |
| Aqueous Solubility (logS) | -2.0 to -3.0 | Affects the bioavailability of the compound. cambridge.org |
These in silico predictions provide a valuable initial assessment of the drug-like properties of this compound, helping to guide further experimental studies. cambridge.org The use of machine learning and other advanced computational techniques continues to improve the accuracy of these predictions. arxiv.org
Investigation of Electronic Effects (e.g., "Push-Pull" Systems) on Chemical Reactivity and Biological Activity
The electronic properties of this compound are significantly influenced by the substituents on its aromatic ring: the cyano (-CN) group and the methoxy (-OCH₃) group. The interplay of these groups creates a "push-pull" system that can modulate the molecule's reactivity and its interactions with biological targets.
The methoxy group is an electron-donating group (EDG), "pushing" electron density into the aromatic ring through a resonance effect. uba.ar Conversely, the cyano group is a strong electron-withdrawing group (EWG), "pulling" electron density from the ring through both inductive and resonance effects. numberanalytics.comrsc.org
This "push-pull" arrangement has several important consequences:
Enhanced Dipole Moment: The separation of charge created by the electron-donating and electron-withdrawing groups results in a significant molecular dipole moment. This can influence the molecule's solubility and its ability to engage in dipole-dipole interactions with biological receptors.
Influence on Binding Interactions: The electronic distribution across the molecule is critical for its interaction with biological targets. The electron-rich and electron-poor regions of this compound can form specific non-covalent interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in a protein's active site. acs.org
Computational methods like Density Functional Theory (DFT) can be used to calculate and visualize the electrostatic potential surface of the molecule. This would reveal the electron-rich (negative potential) and electron-poor (positive potential) regions, providing insights into how the molecule might interact with a biological target. nih.gov Understanding these electronic effects is crucial for rational drug design, as modifications to the substituent groups can be used to fine-tune the molecule's activity. nih.govbeilstein-journals.org
Investigations into the Biological Activities and Mechanistic Pathways of 2 2 Cyano 6 Methoxyphenoxy Acetic Acid and Its Analogues
Enzyme Inhibition Studies and Target Identification
The ability of small molecules to selectively inhibit enzymes is a foundational principle of modern pharmacology. Research into phenoxyacetic acid analogues has revealed their potential to modulate the activity of various enzymes, offering pathways to therapeutic intervention.
While direct studies on 2-(2-Cyano-6-methoxyphenoxy)acetic acid are limited, the broader class of molecules containing related structural elements has been investigated for the inhibition of enzymes such as soluble epoxide hydrolase (sEH). Inhibition of sEH is a therapeutic strategy for managing inflammation and hypertension. This enzyme is responsible for the degradation of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the levels of these beneficial EETs are increased. Although specific inhibitory data for this compound against epoxide hydrolases is not prominently available in the reviewed literature, the general structural features of phenoxyacetic acid derivatives make them candidates for such activity.
The design of potent and selective enzyme inhibitors often relies on understanding the three-dimensional structure of the enzyme's active site. For phenoxyacetic acid derivatives, structure-activity relationship (SAR) studies are crucial. Key modifications to the phenoxyacetic acid scaffold can significantly impact inhibitory potency and selectivity. These modifications often involve the nature and position of substituents on the phenyl ring. The introduction of specific functional groups can lead to enhanced binding interactions with amino acid residues within the active site of a target enzyme. For instance, the design of inhibitors often considers factors such as hydrogen bonding, hydrophobic interactions, and steric complementarity to achieve high affinity and specificity.
Receptor Modulation Research and Ligand-Receptor Interactions
Antimicrobial Activity Assessments in Non-Clinical Settings
The rising threat of antimicrobial resistance has spurred the search for new classes of antibacterial and antimycobacterial agents. Phenoxyacetic acid derivatives have emerged as a promising area of investigation in this field.
Tuberculosis remains a significant global health challenge, necessitating the discovery of novel anti-mycobacterial agents. A study on novel phenoxyacetic acid derivatives has shown promising activity against Mycobacterium tuberculosis H37Rv. nih.govsigmaaldrich.comresearchgate.net In this research, a series of 2-{4-[1-carbamoyl-5-(substituted phenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid analogues were synthesized and evaluated. One of the most potent compounds identified was 2-{[4-(1-carbamoyl-5-(chlorophenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid, which exhibited a minimum inhibitory concentration (MIC) of 0.06 µg/mL against M. tuberculosis H37Rv. nih.govsigmaaldrich.comresearchgate.net This highlights the potential of the methoxyphenoxyacetic acid scaffold in the development of new anti-tuberculosis drugs.
Table 1: Anti-mycobacterial Activity of a Phenoxyacetic Acid Analogue
| Compound | Target Organism | MIC (µg/mL) |
| 2-{[4-(1-carbamoyl-5-(chlorophenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid | Mycobacterium tuberculosis H37Rv | 0.06 nih.govsigmaaldrich.comresearchgate.net |
Beyond mycobacteria, phenoxyacetic acid analogues have been assessed for their activity against a range of pathogenic bacteria.
Staphylococcus aureus : Research into new phenoxyacetic acid analogues has demonstrated their potential antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. researchgate.net
Pseudomonas aeruginosa : The same studies have also explored the efficacy of these compounds against Gram-negative organisms like Pseudomonas aeruginosa. researchgate.net The antimicrobial effects of 4-phenylazophenoxyacetic acids have been noted against this pathogen. researchgate.net
Helicobacter pylori : While direct evidence for the activity of this compound against Helicobacter pylori is not available, the broader class of azo compounds containing the phenoxyacetic acid moiety has been a subject of interest for their potential as anti-Helicobacter pylori agents. researchgate.net
Further investigations are necessary to determine the specific activity of this compound against these and other bacterial species.
Table 2: Investigated Antibacterial Spectrum of Phenoxyacetic Acid Analogues
| Bacterial Species | Gram Stain | Activity of Analogues Noted |
| Staphylococcus aureus | Positive | Yes researchgate.net |
| Pseudomonas aeruginosa | Negative | Yes researchgate.net |
| Helicobacter pylori | Negative | Investigated in related scaffolds researchgate.net |
Mechanistic Elucidation of Biological Effects
Detailed Understanding of Structure-Bioactivity Relationships
The biological activity of phenoxyacetic acid derivatives is intricately linked to the nature and position of substituents on the aromatic ring, as well as modifications to the acetic acid side chain. While direct studies on this compound are not extensively available in the public domain, a comprehensive analysis of its analogues provides a robust framework for understanding its potential bioactivity. The structure-activity relationships (SAR) for this class of compounds have been explored across various therapeutic and agricultural applications, including anti-inflammatory, herbicidal, and antimicrobial activities.
Influence of Phenyl Ring Substituents
The substitution pattern on the phenoxy ring is a critical determinant of biological efficacy and selectivity.
Halogenation: The introduction of halogen atoms, particularly chlorine, to the phenyl ring has been a common strategy to enhance biological activity. For instance, in the context of anti-inflammatory agents, halogen substitution in the phenoxy ring has been shown to considerably enhance activity. nih.gov Specifically, the compound [2-(2,4-Dichlorophenoxy)phenyl]acetic acid (fenclofenac) demonstrated a favorable combination of potency and low toxicity. nih.gov Further studies on polychlorinated (phenoxyphenyl)acetic acids revealed that [2-(2,3,5,6-tetrachlorophenoxy) phenyl]acetic acid was 40 times more potent than fenclofenac (B1672494) in an adjuvant-induced arthritis screen. nih.gov In the realm of herbicides, chlorination at positions 2 and/or 4 of the phenoxyacetic acid ring is known to induce cytotoxicity and mutagenicity. mdpi.com The well-known herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) exemplifies this, interfering with plant hormone balance and being particularly effective against broadleaf weeds. beilstein-journals.org The addition of a third chlorine atom at position 5, as in 2,4,5-trichlorophenoxyacetic acid, was found to abolish the mutagenic effect while retaining toxicity. mdpi.com
Table 1: Effect of Halogenation on the Biological Activity of Phenoxyacetic Acid Analogs
Methyl and Methoxy (B1213986) Groups: The presence of methyl or methoxy groups also modulates the biological activity. In herbicidal compounds, the inclusion of a methyl group can influence efficacy. mdpi.com For antimicrobial applications, some azo compounds with methyl substituents have shown good efficiency. researchgate.net While specific data on a 6-methoxy group as in the target compound is sparse, its electron-donating nature and position relative to the cyano group are expected to influence the electronic properties and conformation of the molecule, thereby impacting its interaction with biological targets.
Cyano Group: The cyano (-CN) group is a strong electron-withdrawing group and can participate in hydrogen bonding. Its presence at the ortho position (position 2) in this compound is significant. While direct SAR data for this specific substitution is limited in the provided context, in other molecular frameworks, a cyano group can contribute to target binding and influence metabolic stability.
Modifications of the Acetic Acid Side Chain
The carboxylic acid moiety is a key feature of phenoxyacetic acids, often serving as a crucial point of interaction with biological targets. semanticscholar.org However, modifications to this side chain have been explored to modulate activity and pharmacokinetic properties.
Esterification and Amidation: The synthesis of ester and amide derivatives of phenoxyacetic acids has yielded compounds with significant anti-inflammatory potential. scilit.com This suggests that while the free carboxylic acid is important, its conversion to other functional groups can lead to potent analogues.
Introduction of Heterocyclic Moieties: The incorporation of heterocyclic rings, such as a phosphorus-containing dioxaphosphinan-2-one, into the side chain has been shown to have a favorable effect on herbicidal activity. nih.gov This indicates that larger, more complex side chains can be accommodated and can enhance the desired biological effect.
Table 2: Effect of Side Chain Modification on the Biological Activity of Phenoxyacetic Acid Analogs
Compound Index
Advanced Research on Derivatives and Analogues of 2 2 Cyano 6 Methoxyphenoxy Acetic Acid
Design Principles for Rational Structural Modification and Chemical Space Exploration
Rational structural modification is a cornerstone of modern drug discovery, moving beyond serendipitous findings to a targeted approach. For a scaffold like 2-(2-Cyano-6-methoxyphenoxy)acetic acid, which belongs to the well-studied class of phenoxyacetic acids, rational design aims to systematically alter its structure to optimize interactions with biological targets. nih.govjetir.org This process involves a deep understanding of the structure-activity relationship (SAR), where specific parts of the molecule are identified as being critical for its biological effects. polyu.edu.hkrsc.org
The exploration of chemical space—the vast ensemble of all possible molecules—is crucial for identifying novel derivatives with improved properties. nih.gov Key principles guiding this exploration include:
Scaffold Hopping and Modification: The core phenoxyacetic acid structure can be modified by altering the substitution pattern on the phenyl ring or by replacing the phenyl ring itself with other aromatic or heterocyclic systems.
Substituent Modulation: The cyano (-CN) and methoxy (B1213986) (-OCH3) groups on the parent molecule are key starting points for modification. Replacing them with other functional groups can systematically tune the molecule's electronic and steric properties.
Computational and In Silico Methods: Advanced computational tools are employed to predict how modifications will affect a molecule's binding affinity to a target protein. Virtual screening of large compound libraries and molecular docking studies help prioritize which derivatives to synthesize, saving time and resources. nih.gov
Systematic Design: A series of derivatives is often designed where substituents at specific positions are varied to probe the chemical environment of the target's binding pocket. rsc.org For instance, derivatives might be created with different alkyl chain lengths or with functional groups that can act as hydrogen bond donors or acceptors to map out critical interactions. polyu.edu.hk
These principles allow chemists to navigate the immense chemical space and focus on synthesizing derivatives with the highest probability of desired biological activity. nih.gov
Role of Core Heterocycles in Modulating Bioactivity and Selectivity (e.g., Pyrazoline, Benzimidazole (B57391), Pyrimidine (B1678525) Scaffolds)
Incorporating heterocyclic rings into a lead structure is a widely used strategy to introduce novel biological activities and improve physicochemical properties. These rings can act as rigid scaffolds, orienting substituents in a defined three-dimensional space, and can participate in crucial binding interactions with biological targets.
Pyrazoline: Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are well-regarded in medicinal chemistry for their broad spectrum of pharmacological activities. rsc.org When fused or linked to a parent scaffold, a pyrazoline moiety can confer a range of properties, making it a valuable addition in derivative design.
Benzimidazole: The benzimidazole scaffold, formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is considered a "privileged structure" in medicinal chemistry. nih.gov Its structural similarity to natural purines allows it to interact readily with a wide array of biological macromolecules. researchgate.net This versatility has led to its inclusion in numerous FDA-approved drugs. nih.gov The physicochemical attributes of the benzimidazole ring, such as its ability to participate in hydrogen bonding and π-π stacking, make it a powerful component for enhancing binding affinity and modulating bioactivity. nih.gov
Pyrimidine: As a fundamental component of nucleic acids (cytosine, thymine, and uracil), the pyrimidine ring is of immense biological importance. nih.govresearchgate.net Derivatives containing this six-membered diazine ring are known to possess a wide range of pharmacological effects. rsc.orghumanjournals.com The position of substituents on the pyrimidine nucleus has a significant influence on the resulting biological activity, making it a versatile scaffold for SAR studies. nih.govresearchgate.net
The strategic incorporation of these heterocycles can transform a simple scaffold into a series of potent and selective drug candidates.
| Heterocyclic Scaffold | Key Structural Features | Commonly Associated Biological Activities |
|---|---|---|
| Pyrazoline | Five-membered ring with two adjacent nitrogen atoms. | Anti-inflammatory, Antimicrobial, Antifungal, Anticancer, Antidepressant. rsc.org |
| Benzimidazole | Fused benzene and imidazole rings; a purine (B94841) isostere. researchgate.net | Anticancer, Antiviral, Anthelmintic, Anti-inflammatory, Antihypertensive. nih.govisca.in |
| Pyrimidine | Six-membered ring with two nitrogen atoms at positions 1 and 3. humanjournals.com | Anticancer, Antibacterial, Antiviral, Anti-inflammatory, Antitubercular. rsc.orgnih.gov |
Impact of Substituent Variation on Electronic Properties, Reactivity, and Biological Efficacy
The systematic study of these variations is known as Structure-Activity Relationship (SAR) analysis. For instance, comprehensive SAR studies on pyrimidine derivatives have shown that the central pyrimidine ring is often crucial for activity, while modifications to peripheral groups can significantly enhance potency and selectivity. nih.gov
Key considerations in substituent variation include:
Electronic Effects: Substituents are broadly classified as electron-donating groups (EDGs) like -OCH3 or -NH2, or electron-withdrawing groups (EWGs) like -CN or -NO2. The introduction of different substituents alters the electron density across the molecule, which can affect its ability to bind to target enzymes or receptors. For example, in antitubercular pyrimidine derivatives, replacing a naphthyl group with other hydrophobic substitutes was found to be well-tolerated, indicating the importance of lipophilicity in that region of the molecule. nih.gov
Steric Effects: The size and shape of a substituent (its bulk) can influence how a molecule fits into a binding site. A bulky substituent may enhance binding by filling a hydrophobic pocket or prevent binding if it clashes with the protein surface.
Solubility and Lipophilicity: The balance between a molecule's water solubility and its lipid solubility (lipophilicity) is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. Adding polar groups can increase water solubility, while adding nonpolar, hydrocarbon-based groups increases lipophilicity.
Hydrogen Bonding Potential: Substituents like hydroxyl (-OH) or amine (-NH2) groups can act as hydrogen bond donors or acceptors. These interactions are often key to high-affinity binding with biological targets.
Research on various heterocyclic and aromatic systems has consistently demonstrated that even minor changes, such as moving a substituent from an ortho to a para position on a phenyl ring, can lead to significant differences in biological activity. nih.gov
| Substituent Type | Example Groups | General Impact on Molecular Properties | Potential Effect on Biological Efficacy |
|---|---|---|---|
| Electron-Withdrawing | -CN, -NO₂, -CF₃, Halogens (F, Cl) | Decreases electron density on the aromatic ring; can influence pKa and reactivity. | May enhance interactions with electron-rich pockets in a target protein; can alter metabolic stability. |
| Electron-Donating | -OCH₃, -OH, -NH₂, -CH₃ | Increases electron density on the aromatic ring. | Can form key hydrogen bonds (-OH, -NH₂) or hydrophobic interactions (-CH₃), often increasing binding affinity. |
| Halogens | -F, -Cl, -Br, -I | Provide a combination of electronic (withdrawing) and lipophilic effects. | Can fill specific halogen-binding pockets on a target, block metabolic sites, and improve membrane permeability. |
| Hydrophobic/Alkyl | -CH₃, -C₂H₅, -C(CH₃)₃ | Increases lipophilicity and steric bulk. | Can improve binding through hydrophobic interactions; may impact solubility and cell penetration. polyu.edu.hk |
Application of "Pharmacophore Hybridization" Strategies in Novel Derivative Design
Pharmacophore hybridization is a rational drug design strategy that involves combining the key structural features (pharmacophores) from two or more different bioactive molecules into a single new hybrid compound. nih.govnih.gov The goal is to create a novel molecule that may possess a dual mechanism of action, enhanced potency, improved selectivity, or a better safety profile compared to the parent compounds.
This approach is particularly attractive for addressing complex multifactorial diseases like cancer, where hitting multiple targets simultaneously can be beneficial. nih.gov The design process begins by identifying the essential pharmacophoric elements of known active compounds. These elements are the specific steric and electronic features responsible for a molecule's interaction with a biological target.
For a scaffold like this compound, a hybridization strategy could involve:
Identifying the Core Pharmacophore: The phenoxyacetic acid moiety might be identified as a pharmacophore that confers affinity for a particular enzyme or receptor.
Selecting a Second Pharmacophore: A second pharmacophoric element from a different class of drugs is chosen. For example, a pyrimidine ring known for its anticancer properties could be selected. researchgate.net
Molecular Assembly: The two pharmacophores are linked together, either directly or through a suitable spacer, to create a single hybrid molecule.
Evaluation: The newly designed hybrid is then synthesized and evaluated for its biological activity, often showing a profile that is distinct from, and potentially superior to, its individual components.
An example of this strategy in action is the combination of structural elements from the topoisomerase inhibitors merbarone (B1676292) and etoposide (B1684455) to generate new hybrid poisons with promising antiproliferative activity on human cancer cells. nih.gov By applying this principle, researchers can rationally design novel derivatives of this compound that integrate the beneficial properties of other well-established pharmacophores, opening new avenues for therapeutic innovation.
Emerging Research Perspectives and Future Directions
Development of Novel and Sustainable Synthetic Routes for Complex Analogues
Traditional synthesis of aryloxyacetic acids often involves multi-step processes with drawbacks such as long reaction times and low yields. Future research is geared towards developing more efficient and environmentally benign synthetic strategies for 2-(2-Cyano-6-methoxyphenoxy)acetic acid and its more complex analogues. A key area of development is the adoption of green chemistry principles.
One promising approach is the use of microwave-assisted organic synthesis (MAOS). This technology can significantly shorten reaction times, increase product purity, and enhance chemical yields. For the synthesis of aryloxyacetic acids, combining microwave irradiation with phase transfer catalysis in a one-pot reaction has been shown to be a rapid, high-yield, and clean method. Future work will likely focus on adapting these microwave and phase-transfer catalysis conditions to the specific synthesis of complex derivatives starting from substituted phenols.
Further sustainability can be achieved by optimizing solvent and catalyst systems. Research has indicated that using water as a solvent can lead to better yields in certain synthesis steps compared to alcohols. The development of catalytic systems that are reusable and operate under mild conditions is another critical goal. For instance, processes that utilize catalysts like palladium on activated charcoal for oxidation steps represent a move towards more sustainable manufacturing. The focus will be on designing synthetic pathways that minimize waste, reduce energy consumption, and avoid the use of hazardous reagents, aligning with the core tenets of green chemistry.
Advanced Mechanistic Studies at the Molecular and Sub-cellular Level
Understanding how a compound exerts its effects is fundamental to its development. For aryloxyacetic acid derivatives, initial mechanistic insights have often been gained through computational docking studies to predict how these molecules fit into the binding sites of target proteins like Peroxisome Proliferator-Activated Receptors (PPARs) or 4-Hydroxyphenylpyruvate dioxygenase (HPPD).
Future research must move beyond these initial predictions to more advanced and quantitative methods. This includes employing biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to precisely measure the binding affinity and thermodynamic parameters of the interaction between the compound and its target protein. These studies provide a deeper understanding of the molecular recognition events that drive biological activity.
At the sub-cellular level, the focus will be on elucidating the downstream consequences of target engagement. For analogues showing anticancer potential, studies have begun to explore the molecular mechanisms, revealing effects on pro-apoptotic proteins like caspase-3. Future investigations should employ systems biology approaches, such as proteomics and metabolomics, to obtain a global view of how these compounds alter cellular pathways. For instance, studies on ursolic acid derivatives have successfully mapped out effects on both apoptosis and autophagy pathways by measuring changes in key proteins like Bcl-2, Beclin-1, and LC3A/B-II. Investigating whether this compound analogues can induce the formation of acidic vesicular organelles (AVOs), a hallmark of autophagy, would provide significant mechanistic insight.
Integration of Artificial Intelligence and Machine Learning in Compound Design, Synthesis Prediction, and Biological Activity Forecasting
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. These computational tools are poised to play a pivotal role in the future development of this compound analogues.
Compound Design: Generative AI models, such as recurrent neural networks (RNNs) and variational autoencoders (VAEs), can design novel molecules from scratch. By training these models on large databases of known active compounds, they can learn the underlying chemical rules and generate new aryloxyacetic acid structures that are predicted to have high potency and desirable properties.
Synthesis Prediction: A significant bottleneck in drug discovery is synthesizing the designed molecules. Computer-Aided Synthesis Planning (CASP) tools use AI to predict viable synthetic routes for novel compounds. These programs can perform retrosynthetic analysis, breaking a complex target molecule down into simpler, commercially available starting materials. Furthermore, forward-reaction prediction models can anticipate the outcome and yield of specific chemical reactions, helping chemists to prioritize the most promising synthetic strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
